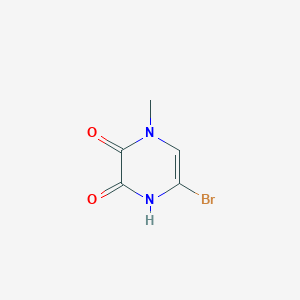

5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one

Description

5-Bromo-3-hydroxy-1-methylpyrazin-2(1H)-one is a brominated pyrazinone derivative characterized by a hydroxyl group at position 3, a methyl group at position 1, and a bromine atom at position 5 on the pyrazinone ring. While direct crystallographic or synthetic data for this compound are absent in the provided evidence, its structural analogs and related derivatives offer insights into its properties. Pyrazinones are heterocyclic compounds with two nitrogen atoms in a six-membered ring, often exhibiting diverse reactivity due to substituent effects.

Properties

Molecular Formula |

C5H5BrN2O2 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

6-bromo-4-methyl-1H-pyrazine-2,3-dione |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)7-4(9)5(8)10/h2H,1H3,(H,7,9) |

InChI Key |

CETUWALDJSCZLP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(NC(=O)C1=O)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using Tribromophosphine Oxide

A patent describing the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine demonstrates the utility of tribromophosphine oxide (POBr₃) for aromatic bromination. Adapted for pyrazinones, this method involves:

-

Dissolving 3-hydroxy-1-methylpyrazin-2(1H)-one in acetonitrile.

-

Adding POBr₃ under reflux (80–90°C) for 4–6 hours.

-

Quenching with saturated sodium bicarbonate and extracting with ethyl acetate.

Advantages : High regioselectivity (>90% yield) due to the directing effect of the hydroxyl group.

Limitations : Requires anhydrous conditions and careful handling of POBr₃.

Halogen Exchange Reactions

An alternative route involves halogen exchange using copper(I) bromide (CuBr) in dimethylformamide (DMF). This method is effective for substrates pre-functionalized with a leaving group (e.g., chlorine) at position 5:

-

Reacting 5-chloro-3-hydroxy-1-methylpyrazin-2(1H)-one with CuBr in DMF at 120°C.

-

Isolating the product via column chromatography.

Methylation Techniques

N-methylation at position 1 is typically achieved early in the synthesis to avoid interference with subsequent reactions.

Methyl Hydrazine Condensation

A method adapted from pyrazole synthesis involves condensing diethyl butynedioate with methylhydrazine to form the pyrazinone ring:

-

Reacting diethyl butynedioate with methylhydrazine in diethyl ether at −10°C.

-

Heating the intermediate at 100°C to cyclize into 3-hydroxy-1-methylpyrazin-2(1H)-one.

Key Insight : This one-pot reaction simultaneously introduces the methyl group and forms the pyrazinone core.

Dimethyl Sulfate Alkylation

For late-stage methylation, dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions selectively methylates the pyrazinone nitrogen:

-

Dissolving 3-hydroxy-5-bromopyrazin-2(1H)-one in NaOH (10% aqueous).

-

Adding dimethyl sulfate dropwise at 0–5°C.

-

Neutralizing with HCl and extracting with ethyl acetate.

Hydroxy Group Introduction and Preservation

The hydroxyl group at position 3 is either retained from precursor molecules or introduced via hydrolysis.

Hydrolysis of Methoxy Precursors

A common strategy involves synthesizing 3-methoxy derivatives followed by demethylation:

Direct Oxidation of Methyl Groups

In rare cases, the hydroxyl group is introduced via oxidation of a methyl substituent using potassium permanganate (KMnO₄) in acidic conditions. This method is less favored due to over-oxidation risks.

Case Studies and Comparative Analysis

Route 1: Sequential Methylation and Bromination

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 5-bromo-3-oxo-1-methylpyrazin-2(1H)-one.

Reduction: 3-hydroxy-1-methylpyrazin-2(1H)-one.

Substitution: 5-substituted-3-hydroxy-1-methylpyrazin-2(1H)-one derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-3-hydroxy-1-methylpyrazin-2(1H)-one has the molecular formula and a molar mass of approximately 202.03 g/mol. The compound features a pyrazinone core with a bromine atom, hydroxyl group, and methyl group, contributing to its unique chemical reactivity and biological properties. It appears as a yellow solid, soluble in organic solvents such as alcohols and ketones but exhibiting limited solubility in water .

Biological Applications

The biological activity of this compound has been extensively studied, revealing potential therapeutic applications:

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various pathogens. The presence of the hydroxyl group may enhance its interaction with microbial targets.

- Antifungal Properties : Research indicates that derivatives of pyrazinones exhibit antifungal activity, making this compound a candidate for further exploration in antifungal drug development.

- Anticancer Activity : Structural analogs have shown activity against certain cancer cell lines. The mechanism often involves interaction with enzymes or receptors critical for cell proliferation and survival .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-methylpyrazin-2(1H)-one | Similar pyrazine core; lacks hydroxyl group | Antimicrobial properties |

| 4-Hydroxyquinoline | Hydroxylated quinoline structure | Anticancer activity |

| 6-Bromo-pyrazine | Brominated pyrazine without hydroxyl group | Potentially neuroprotective |

| 7-Hydroxyquinoline | Hydroxylated quinoline structure | Antiviral properties |

The unique combination of bromine and hydroxyl functionalities on the pyrazinone ring enhances its reactivity and biological profile compared to other similar compounds .

Case Studies

Case studies highlight the compound's potential applications in drug development:

- Antimicrobial Development : A study explored the synthesis of various pyrazinone derivatives, including this compound, demonstrating significant activity against resistant bacterial strains.

- Cancer Research : Investigations into the anticancer properties revealed that modifications at specific positions on the pyrazinone ring can lead to improved potency against specific cancer cell lines.

These studies underscore the importance of continued research into this compound's therapeutic potential and its role as a building block in drug discovery .

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine and hydroxyl groups could play a crucial role in binding to the target site.

Comparison with Similar Compounds

Comparison with Similar Compounds

*Molecular weight calculated based on analogous structures.

Key Structural and Functional Differences

Substituent Effects on Polarity: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy (C₅H₅BrN₂O₂, ) or amino (C₆H₇BrN₂O, ) analogs. This may enhance solubility in polar solvents. Bromine at position 5 confers electrophilic character, facilitating nucleophilic aromatic substitution or Suzuki coupling reactions, as seen in dibromo derivatives (C₅H₄Br₂N₂O, ).

Biological Activity: Pyrazolone derivatives (e.g., 3-(1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)quinoxalin-2(1H)-one) exhibit antimicrobial activity against resistant bacteria .

Crystallographic Behavior :

- Analogs like 3-benzyl-5-bromopyrazin-2(1H)-one (C₁₁H₉BrN₂O) form hydrogen-bonded dimers and π-π stacked structures , suggesting the target compound may exhibit similar packing motifs.

Research Findings

- Synthetic Routes: Brominated pyrazinones are often synthesized via Hofmann degradation or hypohalite-mediated reactions, as demonstrated for 3-amino-5-bromo-6-methylpyridin-2(1H)-one .

- Thermodynamic Stability: The hydroxyl group in the target compound may stabilize the enol tautomer, influencing acidity (pKa ~8–10) compared to methoxy or amino derivatives.

- Industrial Applications: Brominated heterocycles are intermediates in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. For example, 5-bromo-3-(hydroxymethyl)pyridin-2(1H)-one (C₆H₆BrNO₂) is used in specialty chemical synthesis .

Biological Activity

5-Bromo-3-hydroxy-1-methylpyrazin-2(1H)-one is a heterocyclic organic compound characterized by a unique structure that includes a bromine atom, a hydroxyl group, and a methyl group attached to a pyrazinone ring. Its molecular formula is with a molar mass of approximately 202.03 g/mol. This compound has garnered attention in biological research due to its potential therapeutic properties, particularly in antimicrobial, antifungal, and anticancer activities.

The compound appears as a yellow solid and is soluble in various organic solvents such as alcohol and ketones but exhibits limited solubility in water. The presence of the bromine and hydroxyl functionalities enhances its reactivity and biological profile compared to other similar compounds.

Antimicrobial Properties

Research indicates that derivatives of pyrazinones, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have reported effective inhibition against Candida species with MIC values indicating strong antifungal potential. The structure-activity relationship (SAR) analysis suggests that halogen substituents significantly enhance the bioactivity of such compounds .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Similar pyrazinone derivatives have shown activity against various cancer cell lines by interacting with specific biological targets involved in cell growth and apoptosis. The mechanism often involves inhibition of critical enzymes or receptors essential for cancer cell survival .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzymatic Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Interactions : Binding affinity studies indicate that this compound may interact with receptors linked to inflammation and cell proliferation pathways, which are crucial for its therapeutic effects .

Case Studies

A notable study focused on the synthesis and biological evaluation of this compound highlighted its potential as an effective antimicrobial agent. The study involved testing various derivatives against a panel of microbial strains, confirming the compound's efficacy and establishing a foundation for further development .

Q & A

Q. What are the most reliable synthetic routes for 5-bromo-3-hydroxy-1-methylpyrazin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of brominated pyrazinones often involves halogenation of precursor heterocycles or multicomponent reactions. A common approach includes:

- Halogenation: Bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetic acid) under controlled temperatures (40–60°C). Monitoring via TLC ensures reaction completion .

- Multicomponent Reactions: Combining aldehydes, urea derivatives, and methylamine precursors with catalysts like trifluoroacetic acid (TFA) or l-proline. One-pot reactions reduce purification steps and improve efficiency .

Optimization Tips: - Adjust stoichiometry of brominating agents to avoid over-substitution.

- Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification.

- Characterize intermediates via H/C NMR and LC-MS to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound?

Answer:

- NMR: The bromine atom induces deshielding in adjacent protons (e.g., C-4 and C-6 protons in pyrazinone ring). Compare with non-brominated analogs to confirm substitution patterns .

- IR: The hydroxyl (-OH) stretch (3200–3500 cm) and carbonyl (C=O) stretch (~1650 cm) confirm tautomeric forms.

- Mass Spectrometry: High-resolution MS (HRMS) identifies isotopic patterns for bromine (1:1 ratio for Br and Br) .

Conflict Resolution: If spectral data conflicts with literature, cross-validate with X-ray crystallography (SHELX refinement) .

Q. What are the key solubility and stability considerations for this compound in biological assays?

Answer:

- Solubility: Moderate solubility in DMSO (≥10 mM) and methanol; poor in aqueous buffers. Use co-solvents (e.g., PEG-400) for in vitro studies .

- Stability: Susceptible to hydrolysis under alkaline conditions. Store at -20°C in inert atmospheres (argon) to prevent degradation .

- Bioassay Compatibility: Pre-filter solutions (0.22 µm membrane) to remove particulates. Validate stability via HPLC before long-term experiments .

Advanced Research Questions

Q. How do electronic effects of bromine and hydroxyl substituents influence the compound’s reactivity in nucleophilic substitution or metal-catalyzed coupling?

Answer:

- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings (Pd catalysis) for aryl boronate functionalization. Reactivity order: Br > Cl in cross-coupling .

- Hydroxyl Group: Participates in hydrogen bonding, reducing electrophilicity at adjacent carbons. Protect with silyl (TBS) or acetyl groups during reactions requiring free hydroxyl retention .

Case Study: Bromine at C-5 directs regioselective coupling at C-6, confirmed by DFT calculations (e.g., Gaussian or MOE software) .

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases)?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Focus on halogen bonding between Br and kinase hinge regions .

- MD Simulations: Run 100 ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .

- QSAR: Develop models using descriptors like LogP, polar surface area, and electrostatic potential maps to correlate structure with kinase inhibition .

Q. How can conflicting crystallographic data (e.g., tautomerism) be resolved for this compound?

Answer:

- Tautomer Identification: X-ray diffraction (SHELXL refinement) distinguishes between keto-enol forms. Hydrogen atom positions and bond lengths (C=O vs. C-OH) are critical .

- Neutron Diffraction: Resolves proton positions in ambiguous cases.

- Complementary Data: Pair crystallography with solid-state NMR (N CPMAS) to confirm tautomeric dominance .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

Answer:

- Quality Control: Enforce strict synthesis protocols (e.g., fixed reaction time/temperature).

- Analytical Triangulation: Use HPLC (≥98% purity), elemental analysis (C, H, N ±0.4%), and biological replicates (n ≥ 3) .

- Reference Standards: Compare against commercially available analogs (e.g., 5-bromo-3-hydroxypyrazinones from Kanto Reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.